molecular formula C10H10FNO2 B2821580 3-(4-fluorophenyl)-3-oxopropanal O-methyloxime CAS No. 241488-11-9

3-(4-fluorophenyl)-3-oxopropanal O-methyloxime

Cat. No.: B2821580
CAS No.: 241488-11-9
M. Wt: 195.193
InChI Key: NKVLWAIDCQYCMN-KPKJPENVSA-N
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Description

3-(4-fluorophenyl)-3-oxopropanal O-methyloxime is a chemical compound characterized by the presence of a fluorophenyl group, an oxopropanal moiety, and an O-methyloxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-3-oxopropanal O-methyloxime typically involves the following steps:

    Formation of 4-fluorophenyl-3-oxopropanal: This can be achieved through the reaction of 4-fluorobenzaldehyde with an appropriate reagent such as malonic acid in the presence of a base.

    Oximation: The resulting 4-fluorophenyl-3-oxopropanal is then reacted with hydroxylamine hydrochloride in the presence of a base to form the oxime derivative.

    Methylation: The final step involves the methylation of the oxime group using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-3-oxopropanal O-methyloxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of 4-fluorobenzoic acid.

    Reduction: Formation of 3-(4-fluorophenyl)-3-aminopropanal.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-3-oxopropanal O-methyloxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-3-oxopropanal O-methyloxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-3-oxopropanal O-methyloxime
  • 3-(4-bromophenyl)-3-oxopropanal O-methyloxime
  • 3-(4-methylphenyl)-3-oxopropanal O-methyloxime

Uniqueness

3-(4-fluorophenyl)-3-oxopropanal O-methyloxime is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding interactions, making it a valuable scaffold in drug design and materials science .

Properties

IUPAC Name

(3E)-1-(4-fluorophenyl)-3-methoxyiminopropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-14-12-7-6-10(13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVLWAIDCQYCMN-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CCC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/CC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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